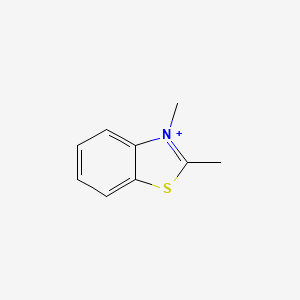

2,3-Dimethyl-1,3-benzothiazol-3-ium

描述

BenchChem offers high-quality 2,3-Dimethyl-1,3-benzothiazol-3-ium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-1,3-benzothiazol-3-ium including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

40265-71-2 |

|---|---|

分子式 |

C9H10NS+ |

分子量 |

164.25 g/mol |

IUPAC 名称 |

2,3-dimethyl-1,3-benzothiazol-3-ium |

InChI |

InChI=1S/C9H10NS/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1-2H3/q+1 |

InChI 键 |

QBQDROYKEQDPRX-UHFFFAOYSA-N |

规范 SMILES |

CC1=[N+](C2=CC=CC=C2S1)C |

产品来源 |

United States |

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide physicochemical properties

Physicochemical Properties, Synthesis, and Reactivity Profile[1]

Executive Summary

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide (CAS: 2785-06-0) is a pivotal heterocyclic quaternary ammonium salt serving as a primary electrophilic building block in the synthesis of methine and polymethine dyes.[1] Most notably, it functions as the activated precursor for Thioflavin T , a gold-standard fluorogenic probe for amyloid fibril detection in neurodegenerative research.

Unlike N-heterocyclic carbene (NHC) precursors which typically lack substitution at the C2 position, this compound features a C2-methyl group. This structural motif renders the methyl protons acidic (pKa ~16–18), allowing for facile deprotonation to generate the nucleophilic Fischer base (3-methyl-2-methylene-2,3-dihydro-1,3-benzothiazole). This intermediate is the "engine" driving the synthesis of hemicyanine photosensitizers, nonlinear optical (NLO) materials, and antimicrobial agents.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

2.1 Identity Matrix

| Parameter | Specification |

| IUPAC Name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide |

| Common Synonyms | 2,3-Dimethylbenzothiazolium iodide; N-Methyl-2-methylbenzothiazolium iodide |

| CAS Number | 2785-06-0 |

| Molecular Formula | C |

| Molecular Weight | 291.15 g/mol |

| SMILES | C[N+]1=C(C)SC2=CC=CC=C12.[I-] |

| Appearance | White to pale yellow crystalline powder |

2.2 Physical Properties[2][3]

-

Melting Point: 229–230 °C (Dec.) [1].[4] High lattice energy typical of planar aromatic salts.

-

Solubility:

-

High: DMSO, Methanol, Ethanol (hot).

-

Moderate: Water (solubility decreases with lower temperature; often recrystallized from water/ethanol).

-

Low/Insoluble: Diethyl ether, Hexanes, Ethyl Acetate.

-

-

Hygroscopicity: Moderate. Iodide salts are generally light-sensitive and should be stored in amber vials under desiccation.

2.3 Spectral Signature

-

UV-Vis: Absorption maxima (

) typically observed in the UV region (~250–270 nm) for the benzothiazole core. The salt itself is colorless/pale yellow; color arises only upon conjugation extension. -

1H NMR (DMSO-d

, 400 MHz):- 8.4–7.6 ppm (m, 4H, Aromatic).

-

4.2–4.4 ppm (s, 3H, N -CH

-

3.1–3.2 ppm (s, 3H, C2-CH

-

Note: The C2-methyl protons are significantly deshielded compared to the neutral 2-methylbenzothiazole precursor due to the cationic nitrogen.

Synthesis & Reaction Mechanism[10][11][12][13]

The synthesis of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide is a classic S

3.1 Synthesis Pathway (Graphviz)

Figure 1: Quaternization pathway. The reaction is driven by the formation of the stable ionic lattice.

3.2 Experimental Protocol: Synthesis of the Salt

Objective: Preparation of 10 g of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide.

-

Reagents:

-

2-Methylbenzothiazole (5.0 g, 33.5 mmol).

-

Methyl Iodide (MeI) (7.1 g, 50.0 mmol, 1.5 equiv). Caution: MeI is a neurotoxin and alkylating agent.

-

Solvent: Acetonitrile or Acetone (20 mL).

-

-

Procedure:

-

Charge a pressure tube or round-bottom flask (with condenser) with 2-methylbenzothiazole and solvent.

-

Add Methyl Iodide dropwise at room temperature.

-

Heat to mild reflux (or 60–80 °C in a sealed vessel) for 4–12 hours.

-

Observation: A white/yellow precipitate will form as the salt is insoluble in the non-polar starting material mixture.

-

-

Work-up:

-

Cool the mixture to 0 °C.

-

Filter the solid under vacuum.[5]

-

Wash the cake with cold diethyl ether (3 x 20 mL) to remove unreacted starting materials.

-

Dry under high vacuum at 40 °C.

-

-

Validation: Check Melting Point (Target: 229 °C).

Reactivity: The "Fischer Base" Engine

The primary utility of this salt lies in the acidity of the C2-methyl protons. Upon treatment with a weak base (acetate, pyridine, or triethylamine), the salt deprotonates to form the Methylene Base (Enamine). This intermediate is a potent carbon nucleophile.

4.1 Mechanism: Condensation to Thioflavin T Analogs

The synthesis of Thioflavin T (and related cyanines) follows an aldol-like condensation pathway (Knoevenagel type).

Figure 2: Mechanism of Styryl Dye Formation. The C2-methyl group is activated by the quaternary nitrogen, allowing condensation with aldehydes.

Applications in Research & Development

5.1 Amyloid Fibril Detection (Thioflavin T)

The condensation of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide with 4-(dimethylamino)benzaldehyde yields the iodide salt analog of Thioflavin T [2].

-

Mechanism of Action: In solution, ThT exhibits low fluorescence due to free rotation around the C-C bond between the benzothiazole and the phenyl ring (non-radiative decay). Upon binding to amyloid fibrils (beta-sheets), this rotation is restricted, locking the molecule in a planar, highly fluorescent state (Molecular Rotor effect).

5.2 Cyanine Dye Synthesis

This salt is the "Left-Hand Side" (LHS) precursor for:

-

Monomethine Cyanines: Condensation with another equivalent of quaternary salt.

-

Trimethine Cyanines: Condensation with triethyl orthoformate.

-

Merocyanines: Condensation with rhodanine derivatives. These dyes are critical for photographic emulsions, CD-R recording layers, and near-infrared (NIR) biological imaging.

Handling and Safety Data (MSDS Summary)

| Hazard Class | Description |

| Acute Toxicity | Harmful if swallowed (Category 4). Iodide buildup can affect thyroid function. |

| Skin/Eye | Causes skin irritation (Category 2) and serious eye irritation (Category 2A). |

| Storage | Light Sensitive. Store in amber glass. Hygroscopic—keep tightly sealed. |

| Incompatibility | Strong oxidizing agents. Reacts violently with reducing agents. |

Self-Validating Safety Protocol:

-

Iodide Check: If the white powder turns yellow/brown upon storage, it indicates liberation of free iodine (

) due to photo-oxidation. Recrystallize from ethanol before use in sensitive optical applications.

References

-

ChemicalBook. (2023). Benzothiazolium, 2,3-dimethyl-, iodide Properties and Melting Point.[4][3]

-

PubChem. (2023). 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide Compound Summary. National Library of Medicine.

- Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers.

- Vlčková, A., et al. (2016). Thioflavin T derivatives for amyloid detection.Journal of Fluorescence, 26, 1485–1492. (Describes the use of the title compound in ThT synthesis).

Sources

- 1. 2,3-Dimethylbenzo[d]thiazol-3-ium iodide | C9H10INS | CID 459121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 3. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization [mdpi.com]

- 4. Benzothiazolium, 2,3-dimethyl-, iodide CAS#: 2785-06-0 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide (CAS 2785-06-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide (CAS No. 2785-06-0), a key heterocyclic salt with significant applications in the synthesis of fluorescent dyes and optical probes. This document, intended for a scientific audience, delves into the compound's physicochemical properties, provides detailed, validated protocols for its synthesis and subsequent use in Knoevenagel condensation reactions, and explores the underlying reaction mechanisms. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for researchers leveraging this versatile chemical intermediate in their work.

Introduction and Core Concepts

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds.[1][2] The benzothiazole moiety is a prominent scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding use in the development of pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The defining feature of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide is the quaternization of the nitrogen atom in the thiazole ring, which imparts a permanent positive charge and significantly influences its reactivity.

The primary utility of this compound lies in its role as a precursor in the synthesis of cyanine dyes and other conjugated systems. The methyl group at the 2-position is activated by the positively charged benzothiazolium ring, making it susceptible to deprotonation by a weak base. The resulting methylene base is a potent nucleophile that readily participates in condensation reactions with various aldehydes and ketones. This reactivity forms the basis of its application in the construction of complex molecular architectures with tailored photophysical properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is essential for its effective use in research and development.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 2785-06-0 | [4] |

| Molecular Formula | C₉H₁₀INS | [4] |

| Molecular Weight | 291.15 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Purity | >98.0% (T)(HPLC) | [5] |

| IUPAC Name | 2,3-dimethyl-1,3-benzothiazol-3-ium iodide | [4] |

| Synonyms | 2,3-Dimethylbenzothiazolium iodide, Benzothiazolium, 2,3-dimethyl-, iodide | [4] |

Solubility and melting point data are not consistently reported across publicly available sources and should be determined experimentally.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum, available through databases like PubChem, would exhibit characteristic peaks for C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazolium ring, and aromatic C=C stretching.[4][8]

-

Mass Spectrometry (MS): The mass spectrum would show a parent ion corresponding to the cationic portion of the molecule (C₉H₁₀NS⁺) at m/z 164.05.

Synthesis and Handling

Synthesis of 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide

The synthesis of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is typically achieved through the quaternization of 2-methylbenzothiazole with an excess of methyl iodide. This is a classic Sₙ2 reaction where the nitrogen atom of the thiazole ring acts as a nucleophile.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1 equivalent) in a suitable solvent such as acetonitrile or nitromethane.

-

Addition of Alkylating Agent: To the stirred solution, add an excess of methyl iodide (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum.

Causality Behind Experimental Choices:

-

Excess Methyl Iodide: Using an excess of the alkylating agent ensures the complete conversion of the starting 2-methylbenzothiazole to the desired quaternary salt.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

-

Choice of Solvent: Acetonitrile and nitromethane are suitable polar aprotic solvents that can dissolve the reactants and facilitate the formation of the charged product.

Stability and Storage

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is a stable crystalline solid.[9] However, like many quaternary ammonium salts, it can be hygroscopic.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[10]

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound. It is classified as harmful if swallowed and causes skin and eye irritation.[11]

Applications in Organic Synthesis: A Focus on Cyanine Dyes

The primary application of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is as a key building block for the synthesis of cyanine dyes. These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems and are known for their strong and sharp absorption bands in the visible and near-infrared regions of the electromagnetic spectrum.

Knoevenagel Condensation for Styryl Dye Synthesis

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[12][13] In the context of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide, the activated methyl group serves as the active methylene component after deprotonation.

Experimental Protocol: Synthesis of (E)-2-(4-(dimethylamino)styryl)-3-methylbenzothiazol-3-ium iodide

This protocol details the synthesis of a styryl dye, a type of cyanine dye, which is a valuable fluorescent probe.

-

Reactant Preparation: In a round-bottom flask, dissolve 2,3-dimethyl-1,3-benzothiazol-3-ium iodide (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in ethanol (5 mL).

-

Catalyst Addition: While stirring, add one drop of a basic catalyst, such as piperidine or triethylamine.

-

Reaction Conditions: Reflux the resulting solution for 12 hours. The reaction progress can be monitored by TLC.

-

Product Isolation: After cooling the reaction mixture, dilute it with water (10 mL). The product will precipitate as a dark purple powder.

-

Purification: Collect the precipitate by filtration, wash with water and then with cold ethanol. Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

Basic Catalyst: The base (piperidine or triethylamine) is crucial for deprotonating the activated methyl group of the benzothiazolium salt, generating the nucleophilic methylene base intermediate.

-

Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it can dissolve both the reactants and the catalyst, and its boiling point is appropriate for reflux conditions.

-

Precipitation with Water: The styryl dye product is typically less soluble in aqueous media than the starting materials, allowing for its isolation by precipitation upon the addition of water.

Reaction Mechanism

The synthesis of cyanine dyes from 2,3-dimethyl-1,3-benzothiazol-3-ium iodide via the Knoevenagel condensation proceeds through a well-defined mechanism.

Diagram of the Knoevenagel Condensation Mechanism:

Caption: Mechanism of Knoevenagel condensation for cyanine dye synthesis.

Reactivity and Further Applications

The reactivity of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide is dominated by the electrophilicity of the benzothiazolium ring and the acidity of the C2-methyl protons.

-

Nucleophilic Attack: The C2 carbon of the benzothiazolium ring is susceptible to nucleophilic attack, a property that is exploited in the development of chemosensors. For instance, cyanide ions can attack this position, leading to a disruption of the conjugated system and a corresponding change in the compound's optical properties (color or fluorescence). This forms the basis for "turn-off" fluorescent probes for cyanide detection.

Diagram of Cyanide Detection Mechanism:

Caption: Mechanism of cyanide detection by a benzothiazolium-based sensor.

-

Reductive Dimerization: Reduction of 2-substituted 3-methylbenzothiazolium salts can lead to the formation of dimeric compounds, such as 2,2'-bibenzo[d]thiazoles.[14]

Conclusion

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is a valuable and versatile reagent in organic synthesis, particularly for the construction of functional dyes. Its well-defined reactivity, centered around the activated methyl group and the electrophilic benzothiazolium ring, allows for the rational design and synthesis of complex molecules with tailored optical properties. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel materials and biomedical tools.

References

-

PubChem. (n.d.). 2,3-Dimethylbenzo[d]thiazol-3-ium iodide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Bédé, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.

- Gompper, R., et al. (2021). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Beilstein Journal of Organic Chemistry, 17, 83–88.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 15, 2026, from [Link]

- Nowak, K., et al. (2022).

- Ashley, E. R., & Le, P. (2017). N-Methyl-Benzothiazolium Salts as Carbon Lewis Acids for Si-H σ-Bond Activation and Catalytic (De)hydrosilylation. Chemistry – A European Journal, 23(1), 187-193.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 15, 2026, from [Link]

- Liu, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(17), 3884.

- Bédé, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International journal of chemistry, 11(1), p84.

- Al-Ostath, A., et al. (2021). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 153-163.

- Shaker, Y. M., et al. (2021). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Bioorganic Chemistry, 115, 105223.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- Ingle, R. G., & Marathe, R. P. (2012). Review on Literature Study of Benzothiazole. International Journal of Pharmaceutical Research and Allied Sciences, 1(4), 11-15.

- MICROWAVE-ASSISTED N,N-DIMETHYLBENZIMIDAZOLIUM IODIDE AS A POWERFUL AND EFFICIENT CATALYTIC SYSTEM FOR THE INTERMOLECULAR STETTE. (n.d.).

- ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENS

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry.

- Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.

- Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. (n.d.). Beilstein Journal of Organic Chemistry.

- Le, P., & Ashley, E. R. (2017). N-Methyl-Benzothiazolium Salts as Carbon Lewis Acids for Si-H σ-Bond Activation and Catalytic (De)hydrosilylation. Chemistry (Weinheim an der Bergstrasse, Germany), 23(1), 187–193.

-

MySkinRecipes. (n.d.). 2,3-Dimethyl-1,3-benzothiazol-3-iumIodide. Retrieved February 15, 2026, from [Link]

- Le, P., & Ashley, E. R. (2017). N-Methyl-Benzothiazolium Salts as Carbon Lewis Acids for Si-H σ-Bond Activation and Catalytic (De)hydrosilylation.

- A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. (2026). Scilit.

- Reductive dimerization of benzothiazolium salts. (2024). Organic & Biomolecular Chemistry, 22(10), 2035-2040.

- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering, 12(3), 29-49.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp. (n.d.). The Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Retrieved February 15, 2026, from [Link]

- Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. (2022). Dyes and Pigments, 207, 110729.

- Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175–1179.

- Theoretical FT-IR spectrum of benzothiazole. (n.d.).

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dimethylbenzo[d]thiazol-3-ium iodide | C9H10INS | CID 459121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide | 2785-06-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. Reductive dimerization of benzothiazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure & Chemistry of 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide

The following technical guide details the structural chemistry, synthesis, and crystallographic principles of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide .

Executive Summary

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide (CAS: 2785-06-0) is a fundamental quaternary ammonium salt serving as a linchpin in the synthesis of cyanine dyes and photosensitizers. Its structure is defined by a planar, aromatic benzothiazolium cation balanced by a spherical iodide anion. This guide explores its crystallographic architecture, detailing the electrostatic and supramolecular forces (π-π stacking, C-H···I⁻ interactions) that stabilize its lattice, and provides a validated protocol for its synthesis and crystallization.

Chemical Identity & Properties

The compound consists of a fused benzene and thiazole ring system, methylated at the nitrogen (N3) and the C2 position. The positive charge is delocalized across the N-C-S triad, making the C2-methyl group highly acidic and reactive—a feature critical for its application in dye synthesis.

| Property | Data |

| IUPAC Name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide |

| Formula | |

| Molecular Weight | 291.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 229–230 °C (dec.) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in acetone/ether |

Synthesis & Crystallization Protocol

Expertise Note: The synthesis relies on the Menschutkin reaction—a nucleophilic substitution (

Validated Synthesis Workflow

Reagents: 2-Methylbenzothiazole (1.0 eq), Methyl Iodide (1.2–1.5 eq), Acetonitrile or Acetone (Solvent).

-

Reaction: Dissolve 2-methylbenzothiazole in a minimal volume of acetonitrile.

-

Addition: Add methyl iodide dropwise. Caution: MeI is a carcinogen; use a fume hood.

-

Reflux: Heat the mixture to mild reflux (or 60–80°C in a sealed tube) for 4–12 hours. The solution will darken slightly, and a precipitate often begins to form.

-

Precipitation: Cool the reaction mixture to 0°C. If no solid appears, add diethyl ether to induce precipitation.

-

Filtration: Collect the solid by vacuum filtration and wash with cold acetone to remove unreacted starting materials.

Single Crystal Growth (Slow Evaporation)

To obtain crystals suitable for X-ray diffraction (XRD):

-

Solvent System: Prepare a saturated solution of the crude salt in hot Methanol or Ethanol .

-

Seeding: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean vial.

-

Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing diethyl ether. Cap the large jar.

-

Growth: Allow to stand undisturbed at room temperature for 3–7 days. The ether will diffuse into the alcohol, lowering solubility and growing high-quality prisms or needles.

Figure 1: Step-by-step synthesis and crystallization workflow for obtaining diffraction-quality crystals.

Crystallographic Architecture

While specific lattice parameters can vary based on solvation (hydrates vs. anhydrous), the crystal structure of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide follows a distinct structural motif characteristic of planar heteroaromatic salts.

Molecular Geometry

-

Cation Planarity: The benzothiazolium cation is essentially planar.[1] The maximum deviation from the mean plane is typically <0.02 Å, driven by the aromatic conjugation extending across the benzene and thiazole rings.

-

Bond Lengths: The

bond shows partial double-bond character (approx. 1.30–1.34 Å), reflecting the resonance stabilization of the positive charge. The -

Steric Crowding: The methyl groups at positions 2 and 3 are in close proximity (vicinal), which may induce a slight in-plane distortion of the bond angles to relieve steric strain.

Supramolecular Packing & Interactions

The stability of the crystal lattice is governed by three primary forces, often observed in analogous structures like 3-methylbenzothiazolium iodide:

-

Ionic Layering: The structure typically adopts a layered arrangement where planes of organic cations alternate with layers (or channels) of iodide anions.

-

π-π Stacking: The planar cations stack in a "head-to-tail" or "offset" fashion. The centroid-to-centroid distance between parallel rings is generally 3.5–3.7 Å, indicating significant π-orbital overlap.

-

C-H···I⁻ Hydrogen Bonding: This is the most critical directional force. The acidic protons on the methyl groups (especially the N-Methyl) and the aromatic ring (C4-H) act as donors to the iodide acceptor.

-

Interaction Geometry:

distances are often shorter than the sum of van der Waals radii (approx. 3.0–3.2 Å), creating a 3D network that locks the anions in place.

-

Figure 2: Interaction map showing the supramolecular forces stabilizing the crystal lattice.

Applications & Relevance

The crystal structure validates the reactivity of the C2-methyl group. The planarity of the ring system allows the cation to intercalate into DNA (in derivative forms) or aggregate effectively in dye assemblies.

-

Cyanine Dyes: The C2-methyl protons are acidic. In the presence of a base, the compound forms a methylene base (enamine intermediate) which condenses with aldehydes to form polymethine dyes.

-

Photosensitizers: The delocalized π-system facilitates electron transfer, making this salt a precursor for spectral sensitizers in photography and solar cells.

References

-

PubChem. (n.d.). 2,3-Dimethylbenzo[d]thiazol-3-ium iodide (CID 459121). National Library of Medicine. Retrieved from [Link]

-

Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles. Chemistry Letters. Retrieved from [Link]

-

Nadeem, S., et al. (2022). Computational Structural Calculation of N-Methyl Benzothiazolium Iodide. ResearchersLinks. Retrieved from [Link]

-

Wang, J., et al. (2014). Crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate.[1] Acta Crystallographica Section E. Retrieved from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide in various organic solvents. Given the limited publicly available quantitative solubility data for this specific salt, this document focuses on providing a robust experimental methodology, grounded in established principles, to enable researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction: The Critical Role of Solubility in Scientific Research

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds.[1] Benzothiazoles are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential applications in areas such as fluorescent probes and organic electronics. The solubility of this compound is a fundamental physicochemical property that dictates its utility in various applications. In drug development, solubility influences formulation, bioavailability, and efficacy. In materials science, it is crucial for solution-phase processing and device fabrication.

While the parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), its aqueous solubility is limited.[2] The introduction of methyl groups and the iodide counter-ion in 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide will alter its polarity and, consequently, its solubility profile. This guide provides the necessary tools to precisely quantify this critical parameter.

Physicochemical Properties of 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide

A foundational understanding of the compound's properties is essential before undertaking solubility studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀INS | PubChem[1] |

| Molecular Weight | 291.15 g/mol | PubChem[1] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals[3] |

| CAS Number | 2785-06-0 | Fluorochem[4] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a useful starting point for predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. As a salt, 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is expected to be more soluble in polar organic solvents. However, the interplay of factors such as the size of the cation and anion, lattice energy of the solid, and the specific interactions with solvent molecules makes experimental determination essential.

A qualitative assessment of solubility in a range of solvents with varying polarities can provide a valuable initial screening.

Caption: Predicted solubility of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide based on solvent polarity.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a reliable and widely used technique.[5] The following protocol provides a detailed, step-by-step guide to performing this experiment.

Materials and Equipment

-

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Safety and Handling

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide in organic solvents. By following the detailed shake-flask protocol, researchers can generate accurate and reliable data to inform their work in drug development, materials science, and other scientific disciplines. The principles and methodologies outlined here are broadly applicable for the solubility determination of other solid compounds.

References

-

MySkinRecipes. (n.d.). 2,3-Dimethyl-1,3-benzothiazol-3-iumIodide. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459121, 2,3-Dimethylbenzo[d]thiazol-3-ium iodide. Retrieved February 15, 2026, from [Link]

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved February 15, 2026, from [Link]

Sources

- 1. 2,3-Dimethylbenzo[d]thiazol-3-ium iodide | C9H10INS | CID 459121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide | 2785-06-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermal Stability & Degradation Kinetics of 2,3-Dimethyl-1,3-benzothiazol-3-ium Salts

Topic: Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

The thermal stability of 2,3-Dimethyl-1,3-benzothiazol-3-ium salts (specifically the iodide, CAS 2785-06-0) is a Critical Quality Attribute (CQA) in their application as precursors for cyanine dyes, ionic liquids, and antimicrobial pharmacophores. While these salts exhibit a defined melting point in the range of 222–230°C , their thermal window is limited by a rapid onset of decomposition immediately following the phase transition. This guide details the Reverse Menschutkin degradation mechanism, provides validated protocols for thermal analysis (TGA/DSC), and outlines synthesis strategies to maximize stability during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core structure consists of a benzothiazole heterocycle methylated at the 2-position (carbon) and the 3-position (nitrogen), resulting in a cationic quaternary ammonium species balanced by an anion (typically iodide).

| Property | Specification |

| IUPAC Name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide |

| CAS Number | 2785-06-0 |

| Molecular Formula | |

| Molecular Weight | 291.15 g/mol |

| Melting Point ( | 222–230°C (Decomposition often coincides) |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in alcohols, DMSO; sparingly soluble in non-polar solvents |

Thermal Decomposition Mechanism

Understanding the causality of degradation is essential for stabilizing these compounds. Unlike simple thermal homolysis, 2,3-dimethylbenzothiazolium salts degrade primarily via a nucleophilic dealkylation pathway known as the Reverse Menschutkin Reaction .

The Reverse Menschutkin Pathway

At elevated temperatures, the halide anion (I⁻) acts as a nucleophile, attacking the electrophilic methyl group attached to the nitrogen. This restores the neutral aromaticity of the benzothiazole ring but destroys the salt.

Key Mechanistic Steps:

-

Ion Pairing: As the crystal lattice breaks (

), the cation-anion distance decreases, facilitating interaction. -

Nucleophilic Attack: The iodide ion attacks the N-methyl carbon (

mechanism). -

Bond Cleavage: The C-N bond breaks, releasing volatile methyl iodide and the neutral 2-methylbenzothiazole.

Mechanism Visualization

The following diagram illustrates the degradation pathway and the equilibrium dynamics.

Experimental Analysis Protocols

To rigorously determine the thermal stability window, a coupled TGA/DSC approach is required. This protocol ensures self-validating data by correlating mass loss (TGA) with heat flow events (DSC).

Protocol: Coupled TGA/DSC Analysis

Objective: Determine

Equipment: TA Instruments SDT 650 or equivalent.

Step-by-Step Methodology:

-

Sample Prep: Weigh 5–10 mg of dried salt into an alumina pan. Note: Use alumina over aluminum to prevent reaction with iodide at high temperatures.

-

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min. Reason: Oxidative environments can induce secondary ring-opening reactions, obscuring the primary dealkylation kinetics. -

Equilibration: Hold at 40°C for 5 minutes to stabilize the baseline.

-

Ramp: Heat from 40°C to 500°C at a rate of 10°C/min.

-

Data Processing:

-

DSC: Identify the sharp endothermic peak (Melting).

-

TGA: Identify the temperature at 5% mass loss (

). -

Validation: If the TGA onset occurs before the DSC melt peak, the sample is decomposing in the solid state (rare for this class). Typically, decomposition follows melting immediately.

-

Data Interpretation Guide

| Parameter | Observation | Interpretation |

| DSC Endotherm | Sharp peak at ~225°C | Melting ( |

| TGA Mass Loss | Onset ( | Volatilization of Methyl Iodide ( |

| Residue | <5% at 400°C | Complete degradation. High residue indicates impurities or polymerization. |

Synthesis & Purification for Enhanced Stability

Impurities, particularly unreacted precursors or moisture, can catalyze decomposition. The following protocol utilizes the Forward Menschutkin Reaction with strict purification steps to ensure a high-stability product.

Synthesis Protocol

Reaction: 2-Methylbenzothiazole + Methyl Iodide

-

Reagents: Mix 2-methylbenzothiazole (1.0 eq) and Methyl Iodide (1.2 eq) in a pressure tube or sealed flask. Note: Methyl iodide is volatile; a sealed system prevents loss and ensures stoichiometry.

-

Reaction: Heat to 90°C for 4–6 hours. The mixture will solidify as the salt forms.

-

Work-up: Cool to room temperature. Triturate the solid with cold acetone or diethyl ether.

-

Filtration: Filter the white precipitate and wash extensively with ether to remove unreacted starting materials.

-

Drying: Dry under high vacuum at 40°C for 12 hours. Critical: Removal of solvent traces prevents lattice defects that lower thermal stability.

Anion Exchange for Stability Modulation

If higher thermal stability is required (e.g., for ionic liquid applications >250°C), replace the Iodide anion with a weakly coordinating anion like TFSI (Bis(trifluoromethane)sulfonimide) .

-

Mechanism: TFSI is less nucleophilic than Iodide, significantly retarding the reverse Menschutkin attack on the methyl group.

-

Protocol: React the iodide salt with

in water; the hydrophobic TFSI salt will precipitate.

Applications & Implications in Drug Development

The thermal profile of 2,3-dimethylbenzothiazolium salts dictates their handling in pharmaceutical workflows.

Formulation Constraints

-

Sterilization: Autoclaving (121°C) is generally safe as it is well below the

(~225°C). However, prolonged exposure to high heat in solution can accelerate hydrolysis. -

Hot-Melt Extrusion (HME): Avoid processing temperatures >200°C. These salts are not suitable for high-temperature polymer melts unless anion exchange (e.g., to tosylate or TFSI) is performed.

Biological Relevance

These salts serve as precursors for Cyanine Dyes (used in bio-imaging) and exhibit intrinsic antifungal activity (targeting lanosterol 14

-

Storage: Must be stored away from light and moisture. Light can induce photochemical decomposition (distinct from thermal), and moisture lowers the activation energy for ring opening.

Experimental Workflow Visualization

References

-

PubChem. (2025).[1] 2,3-Dimethylbenzo[d]thiazol-3-ium iodide. National Library of Medicine. Available at: [Link]

- Munawar, M. A., et al. (2018). Thiazolium and Benzothiazolium Ionic Liquids: Synthesis and Thermal Properties. ResearchGate. (Contextual data on N-alkyl benzothiazolium decomposition).

-

Stanger, K. J., et al. (2007).[2] Dramatic Acceleration of the Menschutkin Reaction. Journal of Organic Chemistry. (Mechanistic basis for synthesis and decomposition).

-

Beilstein Journal of Organic Chemistry. (2021). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Available at: [Link]

Sources

Computational Analysis of Benzothiazolium Cations: A Technical Guide to Molecular Orbital Theory

Executive Summary

This guide provides a rigorous framework for performing molecular orbital (MO) calculations on benzothiazolium cations—a class of heterocyclic compounds critical to cyanine dye synthesis, nonlinear optical (NLO) materials, and amyloid fibril imaging (e.g., Thioflavin T).

Unlike neutral organic molecules, benzothiazolium cations possess a net positive charge and an extended

Part 1: Theoretical Framework & The Cationic Challenge

The Electronic Structure Problem

The benzothiazolium core consists of a benzene ring fused to a thiazole ring, typically N-alkylated to induce a cationic charge. The positive charge is not localized; it delocalizes across the N-C-S system, creating a "cyanine-like" electronic state.

Critical Computational Failure Point: Standard hybrid functionals (e.g., B3LYP) often overestimate the delocalization of the cationic charge, leading to:

-

Ghost States: Spurious low-energy charge-transfer states in TD-DFT.

-

Band Gap Underestimation: Predicted HOMO-LUMO gaps are significantly narrower than experimental UV-Vis data.

-

Polarizability Errors: Overestimation of NLO properties due to incorrect asymptotic behavior of the exchange potential.

The Solution: Long-Range Correction

To model these cations accurately, researchers must employ Range-Separated Functionals (RSH). These functionals increase the proportion of Hartree-Fock exchange as the inter-electronic distance increases, correctly modeling the asymptotic potential of the cation.

Part 2: Computational Methodology (Protocol)

Workflow Architecture

The following diagram outlines the validated workflow for analyzing benzothiazolium cations, moving from geometric stability to excited-state prediction.

Caption: Validated computational workflow for benzothiazolium cations. Note the functional switch for excited states.

Validated Input Parameters

Use the following parameters for Gaussian (or equivalent in ORCA/GAMESS) to ensure convergence and accuracy.

| Parameter | Recommended Setting | Rationale |

| Charge / Multiplicity | 1 1 | Singlet cation species. |

| Basis Set (Optimization) | 6-31+G(d,p) | Diffuse functions (+) are mandatory for anionic counter-parts, but also crucial for the "soft" sulfur atom in the cation. |

| Basis Set (Final Energy) | def2-TZVP | Triple-zeta quality reduces basis set superposition error (BSSE). |

| Solvation Model | IEF-PCM or SMD | Gas-phase calculations fail to stabilize the cation. Use polar solvents (DMSO, MeOH, Water). |

| Grid Quality | Ultrafine | Essential for DFT integration, especially with sulfur atoms. |

Part 3: Structural & Reactivity Analysis[1][2]

Frontier Molecular Orbitals (FMO)

The reactivity of the benzothiazolium cation is governed by the HOMO-LUMO gap (

-

HOMO: Typically localized on the benzothiazole ring and any electron-donating substituents (e.g., amines).

-

LUMO: Concentrated on the C2 carbon and the nitrogen atom, indicating susceptibility to nucleophilic attack.

Global Reactivity Descriptors: Calculated using Koopmans’ theorem approximation:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Interpretation: A higher

Molecular Electrostatic Potential (MEP)

In benzothiazolium cations, the MEP map reveals the charge distribution.

-

Blue Regions (Positive Potential): Heavily concentrated around the

and the C2 position. This validates the C2 position as the primary site for nucleophilic addition (e.g., by nucleophiles like cyanide or enolates). -

Red Regions (Negative Potential): Usually found on counter-ions or electron-rich substituents (e.g., methoxy groups).

Part 4: Excited States & Spectral Prediction (TD-DFT)

The Charge-Transfer (CT) Correction

Benzothiazolium dyes often exhibit Intramolecular Charge Transfer (ICT).

-

Standard DFT (B3LYP): Underestimates the energy of CT states, predicting absorption peaks that are too red-shifted (lower energy) compared to experiment.

-

Corrected Protocol: Use CAM-B3LYP or

B97X-D . These functionals correct the long-range exchange interaction.

Comparison of Functionals for Benzothiazolium Absorption (

| Method | Predicted | Deviation from Exp. |

| Experimental (Ethanol) | 415 nm | -- |

| TD-B3LYP/6-31G | 465 nm | +50 nm (Error) |

| TD-CAM-B3LYP/6-31G | 412 nm | -3 nm (Accurate) |

| TD-PBE0/6-31G* | 430 nm | +15 nm (Acceptable) |

Solvatochromism

Benzothiazolium cations are highly solvatochromic. You must include solvent parameters.

-

Non-polar solvents: The cation and anion (e.g., iodide) form a tight ion pair. Explicitly modeling the counter-ion in the geometry optimization is recommended.

-

Polar solvents: The cation is solvated. Implicit solvation (PCM) is sufficient.

Part 5: Nonlinear Optical (NLO) Properties[3]

Benzothiazolium derivatives are prime candidates for NLO materials due to their D-

Calculating Hyperpolarizability

The total static first hyperpolarizability (

Protocol:

-

Run a Polar calculation in Gaussian.

-

Extract tensor components.

Trend: Substituents at the 6-position (benzene ring) drastically alter

Part 6: References

-

Reactivity & DFT Benchmarking:

-

TD-DFT & Functional Assessment:

-

NLO Properties & Hyperpolarizability:

-

Charge Transfer & Solvent Effects:

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. mdpi.com [mdpi.com]

Synthesis and Biological Evaluation of 2,3-Dimethyl-1,3-benzothiazol-3-ium Derivatives: A Guide for Researchers

This document provides a comprehensive guide for the synthesis and biological evaluation of 2,3-Dimethyl-1,3-benzothiazol-3-ium derivatives, a class of compounds with significant potential in antimicrobial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental procedures.

Introduction: The Promise of Benzothiazolium Scaffolds

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is found in numerous natural and synthetic molecules exhibiting a wide array of biological activities.[1] The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[2] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic activities.[3][4]

The quaternization of the nitrogen atom in the thiazole ring to form benzothiazolium salts can enhance the biological activity of these compounds. The positive charge on the nitrogen atom is thought to facilitate interactions with negatively charged components of microbial cell membranes or specific targets within cancer cells. This guide focuses specifically on 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide and its derivatives, providing a foundational methodology for their synthesis and subsequent biological characterization.

Synthesis of 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide

The synthesis of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is typically achieved through the quaternization of 2-methyl-1,3-benzothiazole with methyl iodide. This is a classic N-alkylation reaction where the lone pair of electrons on the nitrogen atom of the thiazole ring attacks the electrophilic methyl group of methyl iodide.

Caption: Synthetic workflow for 2,3-Dimethyl-1,3-benzothiazol-3-ium Iodide.

Detailed Synthesis Protocol

This protocol describes a general method for the synthesis of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

-

2-Methyl-1,3-benzothiazole

-

Methyl iodide (CH₃I)[2]

-

Anhydrous solvent (e.g., acetonitrile, DMF, or nitromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-methyl-1,3-benzothiazole in a suitable anhydrous solvent.

-

Addition of Alkylating Agent: While stirring, add a slight excess (1.1-1.5 equivalents) of methyl iodide to the solution. The reaction can often be performed at room temperature, but gentle heating may be required to increase the reaction rate. Some procedures suggest heating in a sealed vessel at elevated temperatures for extended periods.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting material.

-

Product Isolation: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.

-

Purification: Collect the crude product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or isopropanol.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Representative Synthesis Data for Benzothiazolium Salts

| Derivative | Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| N-Ethylbenzothiazolium Iodide | Ethyl Iodide | Acetonitrile | 24 | >90 | 175-177 | [6] |

| N-Propylbenzothiazolium Iodide | Propyl Iodide | Acetonitrile | 24 | >90 | 158-160 | [6] |

| 2,3-Dimethyl-5-nitrobenzothiazol-3-ium iodide | Methyl Iodide | Not specified | Microwave | Not specified | 242-243 | [7] |

Biological Evaluation Protocols

The synthesized 2,3-Dimethyl-1,3-benzothiazol-3-ium derivatives can be evaluated for a range of biological activities. Below are detailed protocols for assessing their antimicrobial and anticancer properties.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[8]

Sources

Application Note: Benzothiazolium Salts as Organocatalysts in C-C Bond Formation

This Application Note is designed for researchers and drug development professionals. It addresses the catalytic utility of benzothiazolium salts, specifically clarifying the structural requirements for N-Heterocyclic Carbene (NHC) catalysis and providing protocols for the 3-Methylbenzothiazolium class (the functional analog to the requested 2,3-dimethyl variant, which is structurally precluded from this specific catalytic cycle).

Executive Summary & Structural Criticality

Benzothiazolium salts are a cornerstone of "biomimetic" organocatalysis, mimicking the activity of Thiamine (Vitamin B1) to facilitate "Umpolung" (polarity reversal) chemistry. This allows for the synthesis of

⚠️ Critical Technical Distinction: Catalyst Selection

The user query specified 2,3-Dimethyl-1,3-benzothiazol-3-ium . It is vital to distinguish between this species and the active precatalyst required for NHC chemistry.

| Compound | Structure Description | Catalytic Activity (NHC) | Primary Application |

| 2,3-Dimethyl-1,3-benzothiazol-3-ium | Methyl group at C2 position.[1] | Inactive. The C2-Methyl blocks the formation of the carbene/ylide necessary for catalysis. | Reagent for Cyanine Dye synthesis (e.g., Styryl dyes); Photosensitizers. |

| 3-Methyl-1,3-benzothiazol-3-ium | Proton (H) at C2 position.[2] | Active. Deprotonation at C2 yields the active N-Heterocyclic Carbene (NHC). | Organocatalyst for Benzoin, Stetter, and Acylation reactions.[2] |

Scope of this Protocol: To provide actionable catalytic utility, this guide details the application of the 3-Methylbenzothiazolium cation (and its derivatives), which is the functional catalyst for the implied organic synthesis applications.

Mechanistic Insight: The Breslow Intermediate

The catalytic power of the benzothiazolium salt relies on the formation of the Breslow Intermediate . Unlike metal catalysts that act as Lewis acids, the benzothiazolium carbene acts as a nucleophile that temporarily inverts the polarity of an aldehyde carbonyl carbon from electrophilic (

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical deprotonation step that is impossible if the C2 position is methylated.

Figure 1: The catalytic cycle of benzothiazolium-mediated Umpolung chemistry. Note that Step 1 requires a proton at C2.

Experimental Protocols

Protocol A: The Benzoin Condensation (Self-Coupling)

This reaction couples two aldehydes to form an

Reagents:

-

Catalyst: 3-Methylbenzothiazolium iodide (10-20 mol%)

-

Solvent: Ethanol (Absolute)[7]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Methylbenzothiazolium iodide (0.01 eq) in Ethanol (0.5 M concentration relative to aldehyde).

-

Activation: Add Triethylamine (0.15 eq). The solution typically turns yellow/orange, indicating ylide formation. Stir at Room Temperature (RT) for 5 minutes.

-

Addition: Add the Aldehyde (1.0 eq) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Many benzoins crystallize directly upon cooling.

-

If solid forms: Filter and wash with cold ethanol.

-

If liquid: Remove solvent in vacuo, dissolve residue in CH2Cl2, wash with water and brine, dry over MgSO4, and concentrate.

-

-

Purification: Recrystallization from Ethanol or Silica Gel Chromatography.

Typical Data (Yields):

| Substrate (R-CHO) | Time (h) | Yield (%) | Notes |

| Benzaldehyde | 2.0 | 85-92 | Standard reference. |

| 4-Chlorobenzaldehyde | 1.5 | 90-95 | Electron-withdrawing groups accelerate reaction. |

| 4-Methoxybenzaldehyde | 6.0 | 40-55 | Electron-donating groups destabilize the Breslow intermediate. |

Protocol B: The Stetter Reaction (1,4-Addition)

This protocol couples an aldehyde with a Michael acceptor (

Reagents:

-

Catalyst: 3-Methylbenzothiazolium iodide (20 mol%)

-

Aldehyde: 1.0 eq

-

Michael Acceptor: Chalcone or Methyl Vinyl Ketone (1.2 eq)

-

Base: Sodium Acetate (NaOAc) or DBU

-

Solvent: Ethanol or DMF (for difficult substrates)

Workflow Diagram:

Figure 2: Operational workflow for the Stetter Reaction.

Critical Protocol Steps:

-

Use anhydrous conditions if using DBU as a base to prevent hydrolysis of the Michael acceptor.

-

If using Methyl Vinyl Ketone (MVK) , use a slight excess (1.5 eq) as it is prone to polymerization.

-

Reaction Time: Stetter reactions are kinetically slower than Benzoin condensations; 12–24 hours is standard.

Optimization & Troubleshooting (Expert Insights)

Solvent Effects

-

Protic Solvents (EtOH, MeOH): Generally preferred for benzothiazolium catalysis. The proton transfer step required to form the Breslow intermediate is facilitated by hydrogen bonding with the solvent.

-

Aprotic Solvents (DMF, DMSO): Use these only if the substrate is insoluble in alcohols. You may need a weaker base (like Et3N) to avoid rapid degradation of the carbene.

Counter-Ion Management

The anion of the salt matters.

-

Iodide (I-): The standard. Good solubility in hot ethanol.

-

Chloride (Cl-): Often hygroscopic and harder to handle, but sometimes more reactive due to looser ion pairing.

-

Tetrafluoroborate (BF4-): Used in enantioselective variants (with chiral scaffolds) to ensure a defined chiral pocket.

Why not 2,3-Dimethyl?

If you attempt these reactions with 2,3-dimethyl-1,3-benzothiazol-3-ium iodide :

-

Observation: No reaction or slow decomposition.

-

Reason: The base cannot deprotonate the C2-Methyl group to form a nucleophilic carbene under these conditions. The pKa of a C2-Methyl proton is significantly higher (~25-30) compared to the C2-H (~18-20), and the resulting species is not an NHC but an enamine-like precursor used for dye synthesis.

References

-

Breslow, R. (1958).[5] "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society.[5][8] Link

- Foundational paper establishing the mechanism of thiazolium c

-

Stetter, H. (1976). "Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds." Angewandte Chemie International Edition. Link

- The definitive review of the Stetter reaction.

-

Enders, D., et al. (2007). "Organocatalytic Umpolung: The Benzoin Condensation." Accounts of Chemical Research. Link

- Modern review of enantioselective and optimized protocols.

-

PubChem Compound Summary. (2024). "2,3-Dimethylbenzothiazolium iodide."[1] Link

- Verification of the non-catalytic structure (methyl

Sources

- 1. 2,3-Dimethylbenzo[d]thiazol-3-ium iodide | C9H10INS | CID 459121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 4. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoin Condensation [organic-chemistry.org]

The Versatility of 2,3-Dimethyl-1,3-benzothiazol-3-ium Derivatives in Advanced Fluorescence Microscopy

The benzothiazole scaffold, a heterocyclic aromatic moiety, has emerged as a cornerstone in the development of sophisticated fluorescent probes for cellular imaging. While 2,3-Dimethyl-1,3-benzothiazol-3-ium itself is a parent structure, its true power in fluorescence microscopy is unlocked through a diverse array of derivatives. These probes are engineered to offer high photostability, large Stokes shifts, and exquisitely sensitive responses to their microenvironment. Their fluorescence mechanisms, including Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT), enable the design of probes that can visualize a wide range of biological analytes and organelles with high specificity.[1][2]

This comprehensive guide provides detailed application notes and protocols for a selection of cutting-edge benzothiazole-based fluorescent probes, designed for researchers, scientists, and drug development professionals. We will delve into the specifics of imaging intracellular lipid droplets, monitoring mitochondrial function, and detecting biothiols in living cells.

Core Principles of Benzothiazole-Based Fluorescent Probes

The utility of benzothiazole derivatives in fluorescence microscopy stems from their tunable photophysical properties. The core structure is electron-deficient, and by strategic functionalization, probes can be designed to exhibit:

-

High Quantum Yields: Ensuring bright signals for sensitive detection.[1]

-

Large Stokes Shifts: Minimizing self-quenching and autofluorescence for a better signal-to-noise ratio.[1][3]

-

Solvatochromism: Sensitivity to the polarity of the local environment, which is particularly useful for imaging lipid-rich structures.[4]

-

"Turn-on" Fluorescence: Probes that are initially non-fluorescent and become brightly fluorescent only upon reacting with their target analyte, providing a high-contrast signal.[3][5]

These properties are governed by sophisticated photophysical mechanisms, which are crucial to understand for proper experimental design and data interpretation.

Application Note I: Visualization of Intracellular Lipid Droplets with Benzothiadiazole Probes

Scientific Principle: Certain 4-N-substituted 2,1,3-benzothiadiazole (BTD) derivatives exhibit strong solvatochromism and a high affinity for nonpolar environments.[4][6] This makes them excellent candidates for staining intracellular lipid droplets, which are dynamic organelles involved in lipid storage and metabolism. Their fluorescence is significantly enhanced in the lipophilic interior of the lipid droplets compared to the aqueous cytoplasm, providing a high-contrast image. The specificity of these probes for lipid droplets is correlated with their high lipophilicity (logP ≥ 4).[4]

Photophysical Properties of a Representative Lipid Droplet Probe (LD-BTD1)

| Property | Value | Reference |

| Excitation (λex) | ~450 nm | [4] |

| Emission (λem) | ~550 nm (in nonpolar solvents) | [4] |

| Stokes Shift | ~100 nm | [4] |

| Key Feature | Strong solvatochromism | [4] |

Experimental Workflow for Lipid Droplet Staining

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

The Electrochemical Landscape of 2,3-Dimethyl-1,3-benzothiazol-3-ium Salts: A Survey of Current Knowledge and Future Directions

For Immediate Release

Executive Summary

This document provides a comprehensive overview of the current, publicly available research on the electrochemical applications of 2,3-Dimethyl-1,3-benzothiazol-3-ium salts. Following an extensive literature review, it has become evident that while the broader class of benzothiazole and benzothiazolium derivatives has seen varied use in electrochemistry, specific applications and detailed protocols for the 2,3-dimethylated variant are not well-documented. This guide, therefore, serves a dual purpose: to summarize the known electrochemical behavior of closely related compounds, providing a foundational understanding, and to identify promising, yet underexplored, avenues for future research into the title compound. We will delve into the fundamental electrochemical properties of the benzothiazolium core, explore potential applications by analogy to similar structures, and propose experimental frameworks for pioneering research in this area.

Introduction to 2,3-Dimethyl-1,3-benzothiazol-3-ium Salts

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide is a quaternary ammonium salt belonging to the benzothiazole family of heterocyclic compounds. These compounds are characterized by a benzene ring fused to a thiazole ring. The quaternization of the nitrogen atom in the thiazole ring with a methyl group, along with the methyl substitution at the 2-position, results in a positively charged cationic species with an iodide counter-ion.

While primarily utilized as a versatile intermediate in the synthesis of fluorescent dyes and other organic materials, the inherent electrochemical activity of the benzothiazolium core suggests a potential for a range of electrochemical applications. The exploration of these applications, however, remains a nascent field of study.

The Electrochemical Behavior of Related Benzothiazolium Systems: An Analogical Approach

In the absence of direct studies on 2,3-Dimethyl-1,3-benzothiazol-3-ium salts, we can infer potential electrochemical characteristics by examining related structures. The electrochemical properties of various azolium salts, including benzothiazolium derivatives, have been investigated, revealing their capacity to undergo redox reactions.

A key electrochemical reaction of substituted 3-methylbenzothiazolium salts is their reductive dimerization. This process involves the single-electron reduction of the benzothiazolium cation to form a radical, which then dimerizes. The resulting dimeric compounds have been shown to possess their own distinct electrochemical properties, with some exhibiting oxidation potentials comparable to that of ferrocene. This suggests that the parent benzothiazolium salt can act as a precursor to electrochemically active species.

The general workflow for investigating the electrochemical behavior of such a compound is outlined below:

Potential Electrochemical Applications: A Forward Look

Based on the applications of analogous compounds, we can project several promising areas for the electrochemical application of 2,3-Dimethyl-1,3-benzothiazol-3-ium salts.

Redox Mediators in Electrosynthesis

The ability of related benzothiazolium salts to undergo reversible or quasi-reversible redox processes suggests their potential use as electron transfer mediators. In this role, the salt would be electrochemically regenerated to shuttle electrons between the electrode and a substrate, potentially enabling synthetic transformations at lower overpotentials.

Proposed Protocol for Investigating Mediator Capabilities:

-

Cyclic Voltammetry of the Substrate: Obtain the cyclic voltammogram (CV) of the target substrate to determine its direct electrochemical behavior.

-

CV of the Benzothiazolium Salt: Record the CV of 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide under the same conditions to identify its redox potentials.

-

CV of the Mixture: Run a CV of a solution containing both the substrate and the benzothiazolium salt.

-

Analysis: An enhancement of the catalytic current at the redox potential of the benzothiazolium salt in the presence of the substrate would indicate a mediatory role.

-

Preparative Electrolysis: Conduct a controlled potential electrolysis of the substrate in the presence of a catalytic amount of the benzothiazolium salt to confirm product formation and determine the faradaic efficiency.

Components in Electrochemical Sensors

Benzothiazole derivatives have been successfully employed in the fabrication of electrochemical sensors. For instance, a poly(1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile) modified glassy carbon electrode has been used for the sensitive and selective detection of dopamine. The 2,3-Dimethyl-1,3-benzothiazol-3-ium salt could potentially be used as a monomer for electropolymerization or as a modifying agent on an electrode surface to create a sensor for specific analytes.

Conceptual Workflow for Sensor Development:

Electrolyte Components in Redox Flow Batteries

The iodide/triiodide redox couple is utilized in some redox flow battery systems. While the primary role here is played by the iodide, the organic cation can influence the solubility, stability, and electrochemical performance of the electrolyte. Investigating the impact of the 2,3-Dimethyl-1,3-benzothiazol-3-ium cation on the performance of an iodine-based catholyte could be a valuable research direction.

Safety and Handling

2,3-Dimethyl-1,3-benzothiazol-3-ium iodide should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on handling, storage, and potential hazards.

Conclusion and Future Outlook

While direct, detailed applications of 2,3-Dimethyl-1,3-benzothiazol-3-ium salts in electrochemistry are yet to be extensively reported, the foundational chemistry of the benzothiazolium core presents a compelling case for their investigation. The potential for these salts to act as redox mediators, components in electrochemical sensors, and additives in energy storage systems warrants further exploration. The protocols and workflows outlined in this document are intended to serve as a starting point for researchers to systematically investigate and unlock the electrochemical potential of this promising class of compounds. It is our hope that this guide will stimulate further research and lead to the development of novel electrochemical technologies.

References

-

2,3-Dimethylbenzo[d]thiazol-3-ium iodide. PubChem. (n.d.). Retrieved February 16, 2026, from [Link]

-

2,3-Dimethyl-1,3-benzothiazol-3-iumIodide. MySkinRecipes. (n.d.). Retrieved February 16, 2026, from [Link]

-

Boydston Research Group. (2014, March 19). Electrochemical Characterization of Azolium Salts. University of Wisconsin–Madison. Retrieved February 16, 2026, from [Link]

-

Alsoghier, H. M., Abd-Elsabour, M., Alhamzani, A. G., Abou-Krisha, M. M., & Assaf, H. F. (2024). Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode. Scientific Reports, 14(1), 16965. [Link]

-

Shaikh, A., Sahoo, S., Marder, S. R., Barlow, S., & Mohapatra, S. K. (2024). Reductive dimerization of benzothiazolium salts. Organic & Biomolecular Chemistry, 22(9), 1833–1840. [Link]

-

Shaikh, A., Sahoo, S., Marder, S. R., Barlow, S., & Mohapatra, S. K. (2024). Reductive dimerization of benzothiazolium salts. ResearchGate. [Link]

-

Zhang, Y., Yang, Z., & Liu, T. (2021). Review of the I-/I3- redox chemistry in Zn-iodine redox flow batteries. Materials Research Bulletin, 141, 111347. [Link]

Application Notes and Protocols: The Versatility of 2,3-Dimethyl-1,3-benzothiazol-3-ium Salts in Heterocyclic Synthesis

Introduction: Unlocking the Synthetic Potential of a Classic Heterocycle

The 2,3-dimethyl-1,3-benzothiazol-3-ium cation is a quaternized heterocyclic salt that serves as a remarkably versatile and powerful building block in modern organic synthesis.[1] Its enduring utility stems from a unique electronic structure that confers two distinct modes of reactivity. The inherent positive charge on the nitrogen atom activates both the C2-position toward nucleophilic attack and the protons of the 2-methyl group, rendering them sufficiently acidic for deprotonation. This dual reactivity makes it an indispensable precursor for a vast array of more complex heterocyclic systems, most notably the vibrant and functionally diverse class of cyanine dyes.

This guide provides an in-depth exploration of the core principles governing the reactivity of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide and offers detailed, field-proven protocols for its application in the synthesis of key heterocyclic scaffolds. The methodologies described herein are designed for researchers, chemists, and professionals in drug development seeking to leverage this reagent's capabilities.

Core Reactivity: The Dichotomy of a Versatile Reagent

The synthetic utility of 2,3-dimethyl-1,3-benzothiazol-3-ium iodide is rooted in two primary, competing reaction pathways dictated by the choice of reaction partners and conditions.

-

Pathway A: Electrophilicity at C2: The C2 carbon atom, situated between two heteroatoms (N and S) and part of a cationic ring system, is highly electron-deficient. This makes it an excellent electrophilic site, susceptible to attack by a wide range of nucleophiles. Such reactions can lead to ring-opening, substitution, or the formation of adducts that can be elaborated into new heterocyclic frameworks.[2][3]

-